3-cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride
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Overview
Description
3-cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride is a chemical compound with the molecular formula C8H14ClF2N and a molecular weight of 197.65 g/mol . This compound is characterized by the presence of a cyclopropyl group and a difluoroethyl group attached to an azetidine ring, which is further stabilized by the hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions.
Addition of the Difluoroethyl Group: The difluoroethyl group can be added through nucleophilic substitution reactions using difluoroethyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-3-(2,2-difluoroethyl)azetidine: The non-hydrochloride form of the compound.
3-cyclopropyl-3-(2,2-difluoroethyl)pyrrolidine: A similar compound with a pyrrolidine ring instead of an azetidine ring.
3-cyclopropyl-3-(2,2-difluoroethyl)piperidine: A similar compound with a piperidine ring.
Uniqueness
3-cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride is unique due to its specific combination of functional groups and ring structure, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
2287314-10-5 |
---|---|
Molecular Formula |
C8H14ClF2N |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
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